molecular formula C5H4ClN3O2 B1149796 2-Amino-4-chloro-3-nitropyridine CAS No. 1855-64-7

2-Amino-4-chloro-3-nitropyridine

Cat. No.: B1149796
CAS No.: 1855-64-7
M. Wt: 173.55716
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Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine derivatives are a class of organic compounds that feature a pyridine ring in their structure. wisdomlib.org This simple six-membered ring, containing one nitrogen atom, is a fundamental building block in the development of a wide range of biologically active molecules. wisdomlib.orgresearchgate.net The versatility of the pyridine scaffold has led to its incorporation into numerous therapeutic agents with a broad spectrum of activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govtandfonline.comsciencepublishinggroup.com The ability of the pyridine ring to engage in various chemical transformations makes it a "privileged structural motif" in drug design, allowing chemists to fine-tune the pharmacological properties of molecules. nih.govnih.gov

Overview of Nitropyridines as Key Synthetic Intermediates

Within the diverse family of pyridine derivatives, nitropyridines hold a special place as highly valuable synthetic intermediates. nih.govnih.gov The presence of a nitro group on the pyridine ring significantly influences its chemical reactivity, making it a versatile precursor for the synthesis of more complex heterocyclic systems. nih.govnih.gov The strong electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and allows for its conversion into other functional groups, such as amines. nih.gov This reactivity makes nitropyridines crucial starting materials for the construction of a wide range of biologically active compounds, including those with antitumor and antiviral properties. nih.govnih.gov

Historical Context of 2-Amino-4-chloro-3-nitropyridine (B16103) within Pyridine Synthesis

The synthesis of this compound is a specific example of the broader efforts in pyridine chemistry to create highly functionalized molecules. The primary and most established method for its preparation involves the nitration of a 2-amino-4-chloropyridine (B16104) precursor. smolecule.comresearchgate.net This process, which utilizes a mixture of nitric and sulfuric acids, introduces a nitro group at the 3-position of the pyridine ring through an electrophilic aromatic substitution reaction. smolecule.com While this method is widely used, alternative synthetic routes have also been explored, including those involving diazotization and hydrolysis of related nitropyridine derivatives. smolecule.com

Research Landscape and Current Trends for Highly Substituted Pyridines

The development of new and efficient methods for the synthesis of highly substituted pyridines remains an active area of research. nih.govnih.gov The demand for novel pyridine-based compounds in various fields, particularly in drug discovery, drives the continuous exploration of innovative synthetic strategies. nih.govnih.gov Current research focuses on developing methods that offer high regioselectivity and allow for the introduction of a wide range of functional groups onto the pyridine core. acs.orginnovations-report.com This includes the development of catalytic systems and one-pot reactions that provide access to complex pyridine derivatives with greater efficiency and control. nih.govinnovations-report.com The ability to synthesize a diverse array of substituted pyridines is crucial for expanding the chemical space available for the discovery of new and improved therapeutic agents and functional materials. nih.govinnovations-report.com

Chemical and Physical Properties of this compound

The compound this compound is a solid at room temperature, typically appearing as a light yellow to yellow powder or crystalline solid. smolecule.comfluorochem.co.uk It has a melting point in the range of 174-176 °C. smolecule.comfluorochem.co.uk

PropertyValueSource
Molecular Formula C₅H₄ClN₃O₂ smolecule.comnih.gov
Molecular Weight 173.56 g/mol smolecule.comnih.gov
Melting Point 174-176 °C smolecule.comfluorochem.co.uk
Appearance Light yellow to yellow powder/solid smolecule.comfluorochem.co.ukchemicalbook.com
Solubility Soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol. smolecule.comchemicalbook.comchemicalbook.com

Synthetic Methodologies

The primary route for the synthesis of this compound involves the nitration of 2-amino-4-chloropyridine. smolecule.com This reaction is typically carried out using a mixed-acid system of nitric acid and sulfuric acid at controlled temperatures, generally between 0 and 10 °C, to ensure selective nitration at the 3-position. smolecule.comgoogle.com

Alternative synthetic strategies have been developed to access this compound. One such method involves the reaction of 2-amino-4-chloropyridine with ethyl malonate, followed by reductive cyclization. researchgate.net Another approach utilizes diazotization of a related aminonitropyridine followed by hydrolysis. smolecule.comgoogle.com

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis, primarily due to the presence of its reactive functional groups: an amino group, a chloro group, and a nitro group. smolecule.com These groups allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic compounds. smolecule.comchemicalbook.com

For instance, it is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors with potential applications in cancer therapy. nih.govacs.orggoogleapis.com The compound can undergo nucleophilic aromatic substitution at the 4-position, where the chlorine atom is displaced by various nucleophiles. nih.gov The amino and nitro groups can also be further modified; for example, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems like imidazo[4,5-b]pyridines. nih.govacs.org

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C4 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the adjacent electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

The chlorine atom can be displaced by carbanions in alkylation reactions. A notable method for the C-H alkylation of electron-deficient nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov In this type of reaction, a carbanion bearing a leaving group at the alpha-position attacks the aromatic ring. The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination. nih.gov While VNS typically targets C-H positions, the principle of nucleophilic attack by stabilized carbanions can also be applied to displace the chlorine atom in this compound, leading to the formation of C-C bonds and the introduction of various alkyl substituents.

Alkylation can also occur on the exocyclic amino group or the ring nitrogen of derivative products under different conditions, such as phase-transfer catalysis, to yield N-alkylated products. uctm.edu For instance, imidazo[4,5-b]pyridine derivatives synthesized from the parent compound can be alkylated using reagents like allyl bromide or propargyl bromide in the presence of a base like potassium carbonate and a phase-transfer catalyst. uctm.edu

Table 1: Examples of Alkylation Reactions on Imidazo[4,5-b]pyridine Scaffolds
Starting MaterialAlkylating AgentCatalyst/BaseProductYieldRef
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideTBAB/K₂CO₃3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineGood uctm.edu
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideTBAB/K₂CO₃3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridineGood uctm.edu
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideTBAB/K₂CO₃6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineGood uctm.edu
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideTBAB/K₂CO₃6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineGood uctm.edu

TBAB: Tetra-n-butylammonium bromide

A significant application of this compound's reactivity is in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are recognized as important scaffolds in medicinal chemistry. uctm.edu The synthesis typically proceeds via a tandem sequence involving nucleophilic substitution of the chlorine, reduction of the nitro group, and subsequent cyclization.

The process is initiated by a nucleophilic aromatic substitution (SNAr) reaction where a primary amine displaces the chlorine atom at the 4-position. This is followed by an in-situ reduction of the nitro group to an amino group, creating a pyridine-3,4-diamine intermediate. acs.org This diamine is then condensed with an aldehyde or a carboxylic acid derivative, leading to heteroannulation and the formation of the imidazole (B134444) ring fused to the pyridine core. acs.orgresearchgate.net This tandem approach is highly efficient as it allows for the construction of the complex imidazo[4,5-b]pyridine scaffold with only one chromatographic purification step. acs.org

Table 2: Synthesis of Imidazo[4,5-b]pyridines
StepReagents & ConditionsIntermediate/ProductPurposeRef
1. SNAr ReactionPrimary amine, H₂O-IPA, 80 °CN-substituted 4-amino-3-nitropyridine (B158700) derivativeDisplacement of chlorine atom acs.org
2. Nitro Group ReductionZn dust, concentrated HCl, 80 °CN-substituted pyridine-3,4-diamineFormation of the diamine precursor acs.org
3. HeteroannulationAromatic aldehydeFunctionalized imidazo[4,5-b]pyridineFormation of the fused imidazole ring acs.org

The chlorine atom at the 4-position readily reacts with amine nucleophiles, including those with additional functional groups like aminoethylamine. The reaction proceeds via the SNAr mechanism, where the nucleophilic nitrogen of the amine attacks the electron-deficient C4 carbon, leading to the displacement of the chloride ion. This reaction forms a new C-N bond, attaching the aminoethylamino side chain to the pyridine ring. This substitution is a key step for introducing flexible side chains that can be crucial for biological activity or for further synthetic modifications. The resulting product, N-(aminoethyl)-3-nitro-2-aminopyridine-4-amine, contains multiple reactive sites for subsequent transformations, such as intramolecular cyclizations or fragmentations. nih.gov

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that plays a dual role in the reactivity of this compound. It strongly activates the ring for nucleophilic substitution and serves as a precursor to an amino group, which is essential for many subsequent derivatizations.

The selective reduction of the nitro group to a primary amino group is a fundamental transformation in the synthetic utility of this compound. jsynthchem.com This conversion is critical for the synthesis of fused heterocycles like imidazo[4,5-b]pyridines, where the resulting diamine is a key intermediate. acs.orgresearchgate.net

Several methods have been developed for this reduction, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule.

Metal-Acid Systems : A common and efficient method involves the use of zinc dust in the presence of an acid like concentrated hydrochloric acid or acetic acid. acs.org This system effectively reduces the nitro group while leaving other functionalities intact.

Stannous Chloride : Reduction using stannous chloride (SnCl₂) is another established method for converting aromatic nitro compounds to amines. guidechem.com

Catalytic Hydrogenation : Catalytic hydrogenation, for instance using a Pd-Fe/TiO₂ catalyst, is an economical and effective method, particularly for larger-scale reactions. guidechem.com However, care must be taken as catalytic hydrogenation can sometimes lead to the reduction of other groups or dehalogenation.

The ability to selectively reduce the nitro group is crucial, as it unmasks a nucleophilic amino group that can participate in intramolecular cyclization reactions or be used as a handle for further derivatization. acs.orgresearchgate.net

Table 3: Reagents for Selective Nitro Group Reduction
Reagent SystemSubstrate ExampleProductKey FeaturesRef
Zn dust / conc. HClN-substituted 4-amino-3-nitropyridineN-substituted pyridine-3,4-diamineEfficient for in-situ tandem reactions acs.org
Stannous chloride (SnCl₂)2-chloro-3-nitropyridine2-chloro-3-aminopyridineStandard laboratory method guidechem.com
Catalytic Hydrogenation (e.g., Pd-Fe/TiO₂)2-chloro-3-nitropyridine2-chloro-3-aminopyridineEconomical, suitable for scale-up guidechem.com
Co₂(CO)₈ / H₂Op-chloronitrobenzenep-chloroanilineSelective in the presence of halides kchem.org

Reactions at the Amino Group

The exocyclic amino group at the C2 position is a nucleophilic center, though its reactivity can be modulated by the electronic effects of the other substituents on the pyridine ring. While less frequently the initial site of reaction compared to the C4-chloro and C3-nitro groups, it can participate in various transformations.

One potential reaction is acylation , where the amino group reacts with an acylating agent (e.g., an acid chloride or anhydride) to form an amide. This transformation can be used as a protecting strategy or to introduce new functionalities. For instance, in the related compound 2-amino-5-chloropyridine, the amino group can be acylated after nitration to yield a fluoroacylamidopyridine derivative. google.com This amide can then be involved in subsequent cyclization reactions.

The amino group, along with the pyridine ring nitrogen, can also act as a ligand, coordinating with metal ions to form complexes. mdpi.com In some cases, the NH₂ group has been shown to bridge two metal ions, leading to the formation of polymeric structures. mdpi.com This coordination ability highlights the potential use of this compound and its derivatives in materials science and catalysis.

An exploration into the chemical behavior of this compound reveals a versatile scaffold amenable to a variety of transformations. This article details the reactivity of its constituent functional groups and the pyridine core, focusing on acylation, N-alkylation, cyclization, and functionalization reactions, as well as its susceptibility to microbial biotransformation.

Properties

CAS No.

1855-64-7

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.55716

Origin of Product

United States

Computational and Theoretical Investigations of 2 Amino 4 Chloro 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of 2-Amino-4-chloro-3-nitropyridine (B16103). These computational methods provide insights into the molecule's electronic properties at the atomic level.

Ab Initio Methods (e.g., MP2)

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), are based on first principles of quantum mechanics without the use of empirical parameters. These methods are known for their high accuracy in calculating molecular energies and structures. For the related compound 2-amino-3-nitropyridine (B1266227), MP2 methods have been used alongside DFT to provide a comparative analysis of geometrical parameters like bond lengths and angles. researchgate.netresearchgate.net Such calculations offer a deeper understanding of electron correlation effects, which are crucial for accurately describing the interactions between the different functional groups within the molecule.

Basis Set Selection and Computational Parameters

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. For substituted pyridines, Pople-style basis sets such as 6-311++G(d,p) are commonly used. researchgate.netresearchgate.net This basis set is extensive, incorporating diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules with heteroatoms and multiple bonds. The selection of such a basis set ensures a reliable theoretical description of the molecular system, which is essential for obtaining meaningful results for properties like geometry, vibrational frequencies, and electronic characteristics.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and potential applications. Computational analyses provide key insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For related aminonitropyridine compounds, the calculated HOMO and LUMO energies have shown that charge transfer can occur within the molecule. researchgate.netresearchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties (Note: The following table is illustrative, based on general principles of FMO theory, as specific values for this compound are not available in the cited literature.)

ParameterDescriptionImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a better electron acceptor.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Electronegativity, Chemical Potential, Hardness, and Softness Calculations

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S), are calculated using the energies of the frontier orbitals. These parameters provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Potential (μ) relates to the tendency of electrons to escape from the system.

Chemical Hardness (η) measures the resistance to change in the electron distribution or resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Table 2: Global Reactivity Descriptors and Their Formulas (Note: This table presents the theoretical formulas. Specific calculated values for this compound are not available in the cited literature.)

DescriptorFormula
Electronegativity (χ)χ ≈ - (EHOMO + ELUMO) / 2
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S)S = 1 / (2η)

These theoretical calculations are crucial for predicting how this compound might behave in chemical reactions and for designing new molecules with desired properties.

Electrostatic Potential Mapping (MESP)

Molecular Electrostatic Potential (MESP) mapping is a crucial computational method used to visualize the charge distribution within a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on a test positive charge, providing a map of electrostatic potential on the electron density surface. This map is invaluable for predicting a molecule's reactive sites for both electrophilic and nucleophilic attacks.

The MESP map is color-coded to indicate different potential regions. Typically, regions of negative potential, which are susceptible to electrophilic attack, are shown in shades of red. These areas correspond to high electron density, often found around electronegative atoms like oxygen or nitrogen. Conversely, regions of positive potential, indicating sites for nucleophilic attack, are colored in shades of blue and are usually located around hydrogen atoms or electron-deficient centers. Green areas represent neutral or zero potential.

For this compound, the MESP would be expected to show a distinct distribution of charge. The most negative potential (red) would likely be concentrated around the oxygen atoms of the nitro (NO₂) group, making them the primary sites for electrophilic interactions. The nitrogen atom of the amino (NH₂) group and the pyridine (B92270) ring nitrogen would also exhibit negative potential. The most positive potential (blue) would be anticipated around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack. This visualization helps in understanding intermolecular interactions and the molecule's reactivity patterns. google.comuni-lj.si

Charge Delocalization and Stability Studies

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds. mdpi.com This analysis provides a quantitative picture of bonding, charge distribution, and conjugative or hyperconjugative interactions within a molecule.

NBO analysis for a molecule like this compound would reveal the occupancy of these localized orbitals. Ideal Lewis structures have orbital occupancies close to 2.0 for bonds and lone pairs. Deviations from this value indicate electron delocalization. In a study on the related isomer, 2-amino-5-chloro-3-nitropyridine (B1267368) (2A5Cl3NP), NBO analysis was used to investigate intramolecular interactions that contribute to molecular stability. ambeed.com The analysis quantifies the stabilization energies associated with these interactions.

A key aspect of NBO analysis is the examination of donor-acceptor (filled-empty) orbital interactions. The stabilization energy, E(2), associated with the delocalization from a filled donor NBO (i) to an empty acceptor NBO (j) is calculated using second-order perturbation theory. ambeed.com Larger E(2) values signify stronger interactions, indicating greater charge delocalization and increased molecular stability.

Table 1: Illustrative NBO Analysis for 2-amino-5-chloro-3-nitropyridine (Data is for the constitutional isomer and serves as a representative example)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N7π(N8-O9)58.34Lone Pair to Antibonding Pi
LP(1) N7π(C2-C3)48.91Lone Pair to Antibonding Pi
π(C5-C6)π(C2-C3)21.61Pi Bond to Antibonding Pi
π(C2-C3)π(C4-C5)19.89Pi Bond to Antibonding Pi

Source: Adapted from computational studies on 2-amino-5-chloro-3-nitropyridine. ambeed.com

Hyperconjugative Interactions and Intramolecular Charge Transfer (ICT)

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding orbital. These interactions are crucial for understanding molecular stability and geometry. ambeed.com In the context of NBO analysis, hyperconjugative interactions are quantified by the E(2) stabilization energies.

This electronic push-pull system facilitates Intramolecular Charge Transfer (ICT), where electron density is transferred from the electron-rich amino group (donor) to the electron-deficient nitro group (acceptor) through the π-conjugated system of the pyridine ring. google.com This ICT is a fundamental process that significantly influences the molecule's electronic and optical properties, including its dipole moment and non-linear optical response. The calculated HOMO and LUMO energies for related aminonitropyridine compounds confirm that such charge transfer occurs within the molecule. google.com

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant ICT character, particularly those with strong donor-acceptor groups connected by a π-system, often exhibit notable Non-Linear Optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for applications in optoelectronics and photonics.

First-Order Hyperpolarizability and Dipole Moment Calculations

The first-order hyperpolarizability (β) is a key tensor quantity that measures a molecule's second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material. The total static first hyperpolarizability (β₀) can be calculated from its individual tensor components. The dipole moment (μ) is also a critical parameter, as a non-zero value is a prerequisite for second-order NLO activity.

Computational studies on the isomer 2-amino-5-chloro-3-nitropyridine have shown that it possesses a significant first-order hyperpolarizability, suggesting its potential as an NLO material. ambeed.com The high calculated β value is directly attributed to the efficient ICT between the amino donor and the nitro acceptor through the pyridine ring.

Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability for 2-amino-5-chloro-3-nitropyridine (Data is for the constitutional isomer and serves as a representative example)

PropertyCalculated ValueUnit
Dipole Moment (μ)3.0173Debye
First-Order Hyperpolarizability (β₀)5.08173 x 10⁻³⁰esu

Source: Adapted from computational studies on 2-amino-5-chloro-3-nitropyridine. ambeed.com

Given the similar electronic push-pull system, this compound is also expected to exhibit substantial NLO properties, characterized by a large dipole moment and first-order hyperpolarizability.

Relationship between Molecular Structure and NLO Behavior

The NLO response of a molecule is intrinsically linked to its molecular structure. For organic molecules, a strong second-order NLO response typically requires:

A π-conjugated system: This acts as a bridge to facilitate electron transfer. The pyridine ring in this compound serves this purpose.

An electron-donating group (EDG): The amino (-NH₂) group is a strong electron donor.

An electron-withdrawing group (EWG): The nitro (-NO₂) group is a powerful electron acceptor.

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra theoretically, researchers can gain detailed insights into the molecule's vibrational, electronic, and magnetic environments, which aids in the analysis of experimental data.

Theoretical IR and Raman Spectra Simulation

Vibrational spectroscopy is a crucial technique for identifying molecular structures and functional groups. cardiff.ac.uk Theoretical simulations of Infrared (IR) and Raman spectra offer a detailed assignment of vibrational modes to the experimental bands. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net

The process involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). Following optimization, harmonic vibrational frequencies are calculated. These calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. For instance, studies on similar pyridine derivatives, such as 2-chloro-5-nitropyridine, have utilized DFT methods (like B3LYP) with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to calculate vibrational frequencies. researchgate.net The theoretical IR and Raman spectra are then generated by plotting the calculated frequencies against their corresponding intensities.

A comparison between the theoretical and experimental spectra allows for a precise assignment of the observed spectral bands. For example, in related amino- and chloro-substituted pyridines, N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the IR spectrum (around 3450-3560 cm⁻¹), while C-H and C-C stretching modes of the pyridine ring appear at lower frequencies. core.ac.uk

Table 1: Representative Vibrational Modes and Their Typical Frequency Regions for Substituted Pyridines

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Asymmetric/Symmetric Stretching 3400 - 3600 Stretching of the bonds in the amino (-NH₂) group.
C-H Aromatic Stretching 3000 - 3100 Stretching of the carbon-hydrogen bonds on the pyridine ring.
C=C / C=N Ring Stretching 1400 - 1600 Vibrations involving the double bonds within the aromatic ring structure.
NO₂ Asymmetric/Symmetric Stretching 1500 - 1570 / 1300 - 1370 Stretching of the nitrogen-oxygen bonds in the nitro (-NO₂) group.
C-Cl Stretching 600 - 800 Stretching of the carbon-chlorine bond.

Note: This table represents typical frequency ranges for functional groups found in this compound and is based on general spectroscopic data and studies of similar compounds.

NMR Chemical Shift Calculation (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed molecular structure in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and validate structural hypotheses. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. researchgate.netimist.ma

The GIAO method, typically employed within a DFT framework (e.g., B3LYP), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.netresearchgate.net The theoretical chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, commonly Tetramethylsilane (TMS). imist.ma This process is performed after optimizing the molecule's geometry, often considering the solvent effects through models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. researchgate.net

For substituted nitropyridines, DFT/GIAO calculations have been shown to produce theoretical ¹H and ¹³C chemical shifts that correlate well with experimental data. researchgate.net This allows for unambiguous assignment of signals, especially for the carbon atoms within the pyridine ring, whose chemical shifts are sensitive to the electronic effects of the amino, chloro, and nitro substituents.

Table 2: Conceptual Framework for GIAO NMR Chemical Shift Calculation

Step Description Computational Method Output
1. Geometry Optimization The molecular structure of this compound is optimized to its lowest energy state. DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Optimized 3D coordinates of the molecule.
2. NMR Shielding Calculation The magnetic shielding tensor for each atom (¹H, ¹³C, etc.) is calculated for the optimized geometry. GIAO method within DFT. researchgate.netmdpi.com Isotropic shielding constants (σ).
3. Reference Shielding Calculation The same calculation is performed for a reference standard, typically Tetramethylsilane (TMS). GIAO method within DFT. Isotropic shielding constant for TMS (σ_ref).

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to simulate the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It calculates the electronic transition energies from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet and visible regions. researchgate.net

The TD-DFT calculation provides key information about the electronic transitions, including the excitation energy, the corresponding wavelength of maximum absorption (λ_max), and the oscillator strength (f), which is a measure of the transition's intensity. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of the electronic excitations (e.g., π→π* or n→π* transitions). researchgate.net

For aromatic compounds like this compound, the UV-Vis spectrum is governed by electronic transitions within the π-system of the pyridine ring, which are significantly influenced by the electron-donating amino group and the electron-withdrawing nitro and chloro groups. TD-DFT calculations can accurately predict how these substituents affect the absorption wavelengths, providing validation for experimental spectra recorded in various solvents. mdpi.com

Table 3: Typical Output of a TD-DFT Calculation for UV-Vis Spectra

Parameter Description Significance
Excitation Energy (eV) The energy difference between the ground state and an excited state. Determines the energy of the photon required for absorption.
Wavelength (λ_max, nm) The wavelength of light corresponding to the excitation energy. Predicts the position of absorption peaks in the UV-Vis spectrum.
Oscillator Strength (f) A dimensionless quantity representing the probability of a specific electronic transition. Correlates with the intensity of the absorption band (molar absorptivity).

| Major Orbital Contributions | Identifies the molecular orbitals (e.g., HOMO, LUMO) involved in the transition. | Characterizes the nature of the electronic transition (e.g., π→π, n→π). |

Molecular Docking Simulations (focus on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov These simulations are crucial in drug discovery and molecular biology for understanding the binding mechanisms at a molecular level.

The process involves placing the ligand into the binding site of the protein and sampling numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity (or binding energy) for each pose, with lower energy scores generally indicating more favorable binding. nih.gov

The primary goal of molecular docking is to elucidate the binding mechanism by identifying key intermolecular interactions. These interactions are fundamental to the stability of the ligand-receptor complex and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amino group) and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

By analyzing the optimal docking pose, researchers can identify the specific amino acid residues in the protein's active site that interact with the ligand. mdpi.commdpi.com This information provides a rational basis for understanding the molecule's biological activity and can guide the design of new compounds with improved potency and selectivity. mdpi.com

Table 4: Key Aspects of Molecular Docking Simulations for Analyzing Binding Mechanisms

Aspect Description Information Gained
Binding Pose The predicted 3D orientation and conformation of the ligand within the receptor's binding site. Shows the spatial arrangement required for effective binding.
Binding Affinity/Energy A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. Allows for ranking of different ligands or binding poses; predicts binding strength.
Intermolecular Interactions Identification of specific non-covalent bonds (e.g., H-bonds, hydrophobic contacts) between the ligand and protein residues. Reveals the key amino acids and functional groups responsible for binding. mdpi.com

| Conformational Changes | Analysis of how the ligand and/or protein structure may adapt upon binding. | Provides insight into the dynamic nature of the molecular recognition process. |

Applications of 2 Amino 4 Chloro 3 Nitropyridine As a Synthetic Building Block and Precursor

Role in the Synthesis of Diverse Heterocyclic Systems

2-Amino-4-chloro-3-nitropyridine (B16103) serves as a key starting material for the synthesis of a wide array of heterocyclic compounds, particularly those containing fused pyridine (B92270) rings. These systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Pyrimidine-Based Derivatives

The synthesis of pyrimidine (B1678525) derivatives is an active area of research due to their wide range of biological applications. growingscience.com While direct synthesis from this compound is not extensively documented in the provided results, related structures serve as precursors. For instance, 2-amino-4-chloro-pyrimidine is used as a starting material for the microwave-assisted synthesis of various pyrimidine derivatives. nih.gov Additionally, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized from 6-amino-1,3-disubstituted uracils. nih.gov

Naphthyridine Derivatives

Naphthyridine derivatives are known for their diverse biological activities. The synthesis of these compounds often involves the modification of the naphthyridine ring system. While the direct use of this compound in the synthesis of naphthyridine derivatives is not explicitly detailed in the search results, substituted pyridines are fundamental building blocks for such heterocyclic systems.

Precursor for Advanced Functional Materials

Beyond its role in constructing complex heterocyclic systems for potential pharmaceutical applications, this compound and its derivatives are also valuable precursors for the development of advanced functional materials, particularly in the fields of non-linear optics and organic-inorganic hybrid materials.

Non-Linear Optical (NLO) Materials

The presence of electron-donating (amino) and electron-withdrawing (nitro) groups makes nitropyridine derivatives promising candidates for non-linear optical (NLO) applications. These materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion.

Research has shown that pyrido[2,3-b]pyrazine (B189457) derivatives, which can be synthesized from precursors related to this compound, exhibit notable NLO properties. nih.gov A study on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds reported significant first and second hyperpolarizability values, indicating their potential for NLO applications. nih.gov Another relevant example is the synthesis of 2-amino-4-methylpyridinium 2-chloro-4-nitrobenzoate (AMPCNB), an organic NLO material. scirp.orgscirp.org This compound, formed from 2-amino-4-methylpyridine (B118599) and 2-chloro-4-nitrobenzoic acid, demonstrates the principle of combining electron-rich and electron-poor moieties to create materials with enhanced NLO responses. scirp.orgscirp.org

Table 3: NLO Properties of a Pyrido[2,3-b]pyrazine Derivative
CompoundAverage Polarizability <α> (esu)First Hyperpolarizability βtot (esu)Second Hyperpolarizability <γ> (esu)Reference
Compound 7 (a specific pyrido[2,3-b]pyrazine derivative)3.90 × 10-2315.6 × 10-306.63 × 10-35 nih.gov

Organic-Inorganic Hybrid Materials

The synthesis of organic-inorganic hybrid materials often involves the use of organic precursors that can interact with inorganic components. While the direct application of this compound as a precursor for organic-inorganic hybrid materials is not explicitly detailed in the provided search results, the field utilizes various organic building blocks to create these advanced materials. arctomsci.com The functional groups present in this compound, particularly the amino group, could potentially serve as a coordination site for metal ions, suggesting its potential, though underexplored, role in this area.

Intermediate in Agrochemical Research

The chemical architecture of this compound, featuring a pyridine core substituted with reactive amino, chloro, and nitro groups, makes it a valuable intermediate in the synthesis of complex molecules for the agrochemical industry. acs.orginnospk.com Its versatility allows it to serve as a foundational building block for creating new active ingredients with potential applications in crop protection. chemicalbook.comchemicalbook.com

Synthesis of Novel Herbicidal Compounds

Research into new herbicidal agents has identified picolinic acid derivatives as a class of potent, broad-spectrum herbicides. google.comnih.gov These synthetic auxin herbicides are crucial for weed management, and the discovery of novel structures with improved efficacy and crop selectivity is an ongoing goal. google.comnih.gov

This compound serves as a key precursor in the development of these complex picolinic acids. Although direct synthesis routes starting from this specific compound are detailed in specialized patents, the general strategy involves using substituted pyridines as the core structure. For instance, the synthesis of various 4-aminopicolinates, which have demonstrated significant herbicidal activity, often begins with appropriately substituted chloropyridines. google.comgoogleapis.com The functional groups on this compound allow for sequential chemical modifications. The amino group can be transformed, the chloro group can be displaced through nucleophilic substitution, and the nitro group can be reduced to an amino group, providing multiple pathways to elaborate the molecular structure.

A patent for the preparation of nitropyridine derivatives outlines a process where this compound is subjected to diazotization to replace the amino group, a common step in building more complex molecules. google.com Furthermore, research on 3-Amino-2-chloro-4-methylpyridine, an intermediate for the HIV-1 treatment nevirapine, highlights the use of a related compound, 2-chloro-4-methyl-3-nitropyridine, as a starting material, underscoring the importance of nitropyridine structures in building complex, biologically active molecules. chemicalbook.comgoogle.com The development of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides also showcases the strategy of modifying the pyridine ring to enhance biological activity. nih.gov

Application in Catalysis Research and Development

Pyridine derivatives are a significant class of compounds in catalysis, often used as ligands in transition metal chemistry. acs.org Their ability to coordinate with metal centers can stabilize and modulate the reactivity of catalysts. acs.orgnih.gov For example, pyridine-ligated Au(III) complexes have been shown to have improved catalytic performance and stability compared to simple gold salts. acs.org

While direct catalytic applications of this compound are not extensively documented, its structural motifs are relevant to catalysis research. Derivatives of the closely related compound 2-chloro-3-aminopyridine have been described as potential ultra-efficient acylation catalysts. guidechem.com Research has also focused on the catalytic activity of magnetic nanoparticles in the synthesis of various pyridine derivatives, highlighting the broad utility of the pyridine scaffold in developing new catalytic systems. researchgate.netrsc.org The functional groups on this compound provide handles for incorporating it into more complex ligand structures or attaching it to supports, such as magnetic nanoparticles, to create recoverable catalysts. nih.govrsc.org

Potential in Dyestuff Chemistry

This compound is recognized as an important intermediate in the synthesis of dyestuffs. innospk.comchemicalbook.comchemicalbook.com Its potential in this field stems from its chemical nature as an aromatic amine, which is a fundamental component in the production of azo dyes.

Azo dyes, which contain the characteristic azo group (-N=N-), are a large and commercially important class of synthetic colorants. unb.ca The synthesis of these dyes typically involves a two-step process:

Diazotization : An aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction converts the primary amino group into a highly reactive diazonium salt. unb.ca

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another amine. unb.ca

The amino group on the this compound ring can undergo this diazotization reaction. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. The specific shade of the resulting dye would be influenced by the chemical nature of both the pyridine ring and the chosen coupling component. unb.ca While specific dyes synthesized from this particular intermediate are proprietary or detailed in specialized literature, the underlying chemistry firmly establishes its potential as a precursor in the dyestuff industry. nih.govgoogle.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Academically, 2-Amino-4-chloro-3-nitropyridine (B16103) is primarily recognized as a crucial intermediate in the synthesis of more complex molecules. fishersci.ca Its contributions are pivotal in the development of various heterocyclic compounds with significant biological and industrial relevance.

Pharmaceutical Synthesis: The compound serves as a precursor in the creation of a variety of pharmaceutically active agents. chemicalbook.com It is instrumental in synthesizing 5-amino-azaoxindole derivatives and has been implicated in the preparation of compounds designed to treat proliferative disorders by targeting Aurora kinase and/or FLT3 activity. chemicalbook.com Furthermore, its structural backbone is used to fabricate compounds active in the central nervous system (CNS). chemicalbook.com

Agrochemical and Dyestuff Industries: Beyond pharmaceuticals, it is an important raw material in the agrochemical sector for creating new crop protection agents and in the manufacturing of dyestuffs. fishersci.cachemimpex.com

Cytotoxic Agents: Research has demonstrated its function as an intermediate in producing 1-deaza-6-methylthiopurine ribonucleoside, a compound that exhibits cytotoxic properties. chemicalbook.com

The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 6980-08-1
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance Off-white to yellow solid
Melting Point 174-176°C
Boiling Point ~329°C
Density 1.596 g/cm³
Data sourced from multiple chemical data aggregators. innospk.comnih.gov

Unexplored Synthetic Routes and Methodologies

Current synthetic methods often involve multi-step processes, including nitration and halogenation. guidechem.com However, there is substantial room for improvement and exploration of novel synthetic strategies.

Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis could offer rapid, efficient, and high-yield pathways to this compound and its derivatives. Research on related chloropyrimidine derivatives has shown that microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov This methodology remains largely unexplored for the title compound.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, pressure, stoichiometry), especially for nitration reactions which are highly exothermic. This could lead to improved safety, higher purity, and easier scalability compared to traditional batch processing.

Catalytic Approaches: Developing novel catalytic systems for the regioselective synthesis of this specific isomer could overcome challenges seen in conventional methods, such as the co-production of isomers like 4-amino-2-chloro-5-nitropyridine. google.com

Advanced Computational Studies and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work.

DFT and Ab-initio Studies: While theoretical studies have been performed on the related molecule 2-amino-3-nitropyridine (B1266227) to analyze its geometry, vibrational spectra, and electronic structure using methods like DFT (B3LYP) and MP2, a similar in-depth investigation of the chloro-substituted title compound is lacking. researchgate.net Such studies could elucidate the influence of the chlorine atom on the molecule's frontier molecular orbitals (HOMO-LUMO) and reactivity.

Predictive Toxicology and ADME Modeling: For derivatives synthesized from this intermediate, computational tools can predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity. nih.gov Applying these models early in the discovery process can help prioritize compounds with more favorable profiles.

High-Throughput Transcriptomics (HTTr) Data Analysis: Data from high-throughput screening assays, such as those available for isomers like 4-Amino-2-chloro-3-nitropyridine, can be used to model biological activity and potential hazards. epa.govepa.gov Applying such techniques to this compound and its derivatives could rapidly identify promising biological targets or potential liabilities.

Development of Novel Materials and Scaffolds

The functional groups on this compound make it an attractive candidate for incorporation into novel materials and complex molecular scaffolds.

Polymer Science: Related amino-chloro-nitropyridine isomers are already used in the development of specialized polymers with enhanced durability and environmental resistance. chemimpex.com The unique substitution pattern of this compound could be exploited to create new polymers with tailored thermal, mechanical, or electronic properties.

Nonlinear Optical (NLO) Materials: Organic molecules with electron donor (amino) and acceptor (nitro) groups are known to exhibit NLO properties. The synthesis of new organic salts and co-crystals incorporating the this compound scaffold could lead to the discovery of novel NLO materials for applications in optical communications and information processing. researchgate.net

Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen and amino group can act as ligand sites for coordination with metal ions, opening the possibility of using this compound as a building block for novel MOFs with potential applications in gas storage, catalysis, and sensing.

Integration with Emerging Green Chemistry Technologies

Future synthesis and modification of this compound should align with the principles of green chemistry to reduce environmental impact.

Catalyst Development: Research into the reduction of the nitro group to an amino group is a common subsequent step in its use. guidechem.com Developing and employing green catalysts, such as cobalt oxide-based nanomaterials or metal-free catalytic systems using agents like tetrahydroxydiboron, for this transformation can avoid the use of harsher, less selective reducing agents. guidechem.com

Solvent Selection: The compound is noted to be soluble in solvents like DMF and DMSO. fishersci.cachemicalbook.com Future research should focus on utilizing greener, bio-based solvents or solvent-free reaction conditions to minimize waste and environmental harm.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Unexplored routes like cycloaddition reactions or C-H activation could offer more atom-economical pathways to complex derivatives compared to traditional substitution reactions.

Opportunities for Interdisciplinary Research Collaborations

The multifaceted nature of this compound provides fertile ground for collaborations across various scientific disciplines.

Chemistry and Biology: Joint efforts between synthetic chemists and molecular biologists are crucial to design and synthesize novel derivatives and then screen them for specific biological activities, such as kinase inhibition or antimicrobial effects. chemicalbook.comchemimpex.com

Materials Science and Physics: Collaboration between chemists and materials scientists could lead to the development of the novel polymers and NLO materials discussed previously, with physicists characterizing their physical properties. chemimpex.comresearchgate.net

Computational Science and Toxicology: Partnerships with computational scientists and toxicologists would enable the predictive modeling of biological effects and hazards, guiding safer and more efficient drug and material design, potentially using high-throughput screening data as a foundation. epa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-chloro-3-nitropyridine, and how can reaction conditions be controlled to improve yield?

  • Methodology :

  • Step 1 : Start with a chloropyridine precursor (e.g., 2-chloro-4-nitropyridine) and perform amination using ammonia or alkylamines under controlled temperature (60–100°C) .
  • Step 2 : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ mixture at 0–5°C) to avoid over-nitration or decomposition .
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity via HPLC or TLC .
    • Key Considerations : Adjust molar ratios of reagents and reaction time to maximize yield (typically 50–70% reported in similar pyridine derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., amino at C2, chloro at C4, nitro at C3) .
  • IR Spectroscopy : Identify functional groups (e.g., NO₂ stretch ~1520 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 173.57 g/mol) and fragmentation patterns .
    • Purity Assessment : Use melting point analysis (compare literature values) and HPLC with UV detection .

Q. How do the substituents (chloro, nitro, amino) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The chloro group at C4 is electron-withdrawing, activating the pyridine ring for nucleophilic attack at adjacent positions .
  • The nitro group at C3 further deactivates the ring but directs electrophiles to specific positions (e.g., C5 or C6) .
  • The amino group at C2 can participate in hydrogen bonding, affecting solubility and intermolecular interactions .
    • Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., hydroxide, amines) under different solvents (polar aprotic vs. protic) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound across studies?

  • Approach :

  • Reproducibility Testing : Replicate experiments under controlled conditions (pH, temperature, solvent purity) .
  • Advanced Characterization : Use X-ray crystallography to confirm solid-state structure and DSC/TGA to assess thermal stability .
  • Data Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) .
    • Case Study : Discrepancies in aqueous solubility may arise from polymorphic forms; use PXRD to identify crystalline phases .

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of further functionalization reactions?

  • Workflow :

  • Step 1 : Optimize geometry using DFT (B3LYP/6-31G*) and calculate Fukui indices to identify reactive sites .
  • Step 2 : Simulate electrophilic/nucleophilic attack paths (e.g., nitration at C5 vs. C6) using Gaussian or ORCA .
  • Step 3 : Validate predictions with experimental substituent addition (e.g., bromination) and characterize products .
    • Key Insight : The nitro group’s electron-withdrawing effect may dominate regioselectivity over the amino group .

Q. What experimental approaches are recommended to study potential biological interactions of this compound with enzyme targets?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina to model binding with enzymes (e.g., cytochrome P450) based on the compound’s structure .
  • In Vitro Assays : Test inhibitory activity via fluorescence-based enzyme assays (e.g., IC₅₀ determination) .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS .
    • Challenges : Address solubility limitations by using DMSO co-solvents (<1% v/v) to avoid cytotoxicity artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.